5-Isoxazolepropanol, 3-phenyl-
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Overview
Description
5-Isoxazolepropanol, 3-phenyl- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolepropanol, 3-phenyl- typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a Cu/Al2O3 surface under ball-milling conditions . This method is solvent-free and allows for moderate to excellent yields.
Another approach involves the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . This method offers a high yielding, regiospecific, and metal-free synthetic route.
Industrial Production Methods
Industrial production of 5-Isoxazolepropanol, 3-phenyl- often employs scalable and environmentally friendly methods. The use of recyclable catalysts and solvent-free conditions are preferred to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolepropanol, 3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Isoxazolepropanol, 3-phenyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Isoxazolepropanol, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules . It may also inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
3-Phenylisoxazole: Lacks the propanol group but has the phenyl group at the third position.
5-Methylisoxazole: Contains a methyl group instead of the phenyl group.
Uniqueness
This combination allows for a broader range of biological activities and therapeutic potential compared to its analogs .
Properties
IUPAC Name |
3-(3-phenyl-1,2-oxazol-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-8-4-7-11-9-12(13-15-11)10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRLTPZGMAFZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481787 |
Source
|
Record name | 5-Isoxazolepropanol, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54901-66-5 |
Source
|
Record name | 5-Isoxazolepropanol, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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